molecular formula C15H17NO5 B12547082 (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate CAS No. 870716-22-6

(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate

Cat. No.: B12547082
CAS No.: 870716-22-6
M. Wt: 291.30 g/mol
InChI Key: XPFXNHRDXARQRN-CFMCSPIPSA-N
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Description

(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzyl group at the 1-position and two acetate groups at the 2,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with diacetyl to form the pyrrolidine ring, followed by acetylation to introduce the acetate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is unique due to its specific chiral configuration and the presence of both benzyl and acetate groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry.

Properties

CAS No.

870716-22-6

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

[(3S)-2-acetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C15H17NO5/c1-10(17)20-13-8-14(19)16(15(13)21-11(2)18)9-12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3/t13-,15?/m0/s1

InChI Key

XPFXNHRDXARQRN-CFMCSPIPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2

Origin of Product

United States

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